molecular formula C12H16N2O B11091844 1-ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

1-ethyl-5-methyl-1,3,4,5-tetrahydro-2H-1,5-benzodiazepin-2-one

Cat. No.: B11091844
M. Wt: 204.27 g/mol
InChI Key: HERCTTZSBHLIOW-UHFFFAOYSA-N
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Description

1-ETHYL-5-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE is a heterocyclic compound that belongs to the benzodiazepine family. Benzodiazepines are well-known for their wide range of pharmacological activities, including anxiolytic, sedative, muscle relaxant, and anticonvulsant properties. This particular compound is characterized by its unique structure, which includes a benzene ring fused to a diazepine ring, with ethyl and methyl substituents.

Properties

Molecular Formula

C12H16N2O

Molecular Weight

204.27 g/mol

IUPAC Name

5-ethyl-1-methyl-2,3-dihydro-1,5-benzodiazepin-4-one

InChI

InChI=1S/C12H16N2O/c1-3-14-11-7-5-4-6-10(11)13(2)9-8-12(14)15/h4-7H,3,8-9H2,1-2H3

InChI Key

HERCTTZSBHLIOW-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=O)CCN(C2=CC=CC=C21)C

Origin of Product

United States

Preparation Methods

The synthesis of 1-ETHYL-5-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethylamine and methylamine, which are used to introduce the ethyl and methyl groups, respectively.

    Cyclization: The key step in the synthesis is the cyclization reaction, where the benzene ring is fused with the diazepine ring. This is achieved through a series of condensation reactions.

    Reaction Conditions: The reaction conditions often involve the use of catalysts, such as acids or bases, to facilitate the cyclization process. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

1-ETHYL-5-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reduction reactions can convert the compound into its reduced forms. Typical reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: The compound can undergo substitution reactions, where one or more substituents are replaced by other groups. Common reagents for substitution reactions include halogens and alkylating agents.

    Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce reduced derivatives.

Scientific Research Applications

1-ETHYL-5-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE has several scientific research applications, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex benzodiazepine derivatives. It serves as a precursor for the development of new pharmaceuticals.

    Biology: In biological research, the compound is studied for its potential effects on various biological systems. It is used to investigate the mechanisms of action of benzodiazepines and their interactions with biological targets.

    Medicine: The compound is explored for its potential therapeutic applications, particularly in the treatment of anxiety, insomnia, and other neurological disorders. It is also used in preclinical studies to evaluate its pharmacokinetic and pharmacodynamic properties.

    Industry: In the industrial sector, the compound is used in the production of benzodiazepine-based drugs. It is also employed in the development of new chemical processes and technologies.

Mechanism of Action

The mechanism of action of 1-ETHYL-5-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE involves its interaction with specific molecular targets in the central nervous system. The compound binds to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA. This leads to an increase in chloride ion influx, resulting in hyperpolarization of the neuronal membrane and a decrease in neuronal excitability. The compound’s anxiolytic and sedative effects are attributed to this mechanism.

Comparison with Similar Compounds

1-ETHYL-5-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE can be compared with other benzodiazepine derivatives, such as:

    Diazepam: Diazepam is a well-known benzodiazepine with similar anxiolytic and sedative properties. it has a different substitution pattern on the benzodiazepine ring.

    Lorazepam: Lorazepam is another benzodiazepine with similar pharmacological effects. It differs in its substitution pattern and pharmacokinetic properties.

    Alprazolam: Alprazolam is a benzodiazepine used primarily for the treatment of anxiety and panic disorders. It has a unique triazole ring fused to the benzodiazepine structure.

The uniqueness of 1-ETHYL-5-METHYL-2,3,4,5-TETRAHYDRO-1H-1,5-BENZODIAZEPIN-2-ONE lies in its specific substitution pattern, which may confer distinct pharmacological properties compared to other benzodiazepines.

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